Methanone, (1-amino-2-naphthalenyl)phenyl-
CAS No.: 153684-50-5
Cat. No.: VC7949733
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153684-50-5 |
---|---|
Molecular Formula | C17H13NO |
Molecular Weight | 247.29 g/mol |
IUPAC Name | (1-aminonaphthalen-2-yl)-phenylmethanone |
Standard InChI | InChI=1S/C17H13NO/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)13-7-2-1-3-8-13/h1-11H,18H2 |
Standard InChI Key | NFIWFONNKNJAOX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular framework of Methanone, (1-amino-2-naphthalenyl)phenyl- consists of a naphthalene ring system fused with a phenyl group via a ketone bridge. The amino group at the 1-position introduces electron density into the aromatic system, enhancing the compound’s susceptibility to electrophilic substitution reactions. The ketone moiety, positioned ortho to the amino group, creates a sterically congested environment, potentially influencing reaction kinetics and regioselectivity.
Key structural features include:
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Naphthalene Core: Provides extended conjugation, contributing to UV-Vis absorption properties and stability.
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Amino Substituent: Acts as an electron-donating group, activating the aromatic ring toward electrophilic attack.
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Phenyl Ketone: Introduces polarity and hydrogen-bonding capability, impacting solubility and crystallinity.
Theoretical calculations predict a planar geometry for the naphthalene system, with the phenyl ketone group slightly angled due to steric interactions .
Synthetic Methodologies
Synthesis of Methanone, (1-amino-2-naphthalenyl)phenyl- likely involves multi-step strategies common to aromatic ketones. One plausible route, inspired by methodologies in , proceeds as follows:
Friedel-Crafts Acylation
A naphthalene derivative pre-functionalized with an amino group undergoes Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step installs the phenyl ketone moiety at the 2-position:
Reaction conditions (temperature, solvent) must be optimized to avoid over-acylation or decomposition of the amino group .
Protection-Deprotection Strategies
To prevent unwanted side reactions at the amino group during synthesis, temporary protection (e.g., acetylation) may be employed. Subsequent deprotection under mild acidic or basic conditions yields the final product.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
Ketone Reactivity
The carbonyl group participates in nucleophilic additions. For example, reaction with hydroxylamine yields the corresponding oxime:
This reactivity is foundational for derivatization in pharmaceutical applications .
Amino Group Transformations
The amino group can undergo:
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Acylation: Reaction with acetyl chloride forms an amide.
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Diazotization: Forms diazonium salts for coupling reactions, enabling the introduction of aryl or heteroaryl groups.
Electrophilic Aromatic Substitution
Comparison with Related Compounds
The table below contrasts Methanone, (1-amino-2-naphthalenyl)phenyl- with similar aromatic ketones:
Challenges and Future Directions
Current limitations in understanding Methanone, (1-amino-2-naphthalenyl)phenyl- include:
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Synthetic Yield Optimization: Friedel-Crafts reactions often suffer from low regioselectivity.
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Spectroscopic Data: Full NMR and IR spectra are unreported, hindering analytical characterization.
Future research should prioritize:
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Catalytic Asymmetric Synthesis: To access enantiomerically pure forms for chiral drug development.
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Computational Modeling: DFT studies to predict electronic transitions and reaction pathways.
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